Antiproliferative Activity Against MCF‑7 Breast Cancer Cells: Target vs. Analog Comparison
The target compound exhibits an IC50 of 0.65 µM against MCF‑7 breast cancer cells, whereas the tert‑butyl‑lacking analog N-(3-methylisoxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide shows an IC50 of 2.8 µM in the same assay . This 4‑fold potency difference is attributed to the increased lipophilicity conferred by the tert‑butyl group, which enhances cellular uptake.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.65 µM |
| Comparator Or Baseline | N-(3-methylisoxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide: 2.8 µM |
| Quantified Difference | 4.3‑fold lower IC50 (more potent) |
| Conditions | MCF‑7 breast cancer cell line, 72‑h MTT assay, 10% FBS, 37°C, 5% CO2 |
Why This Matters
The 4‑fold superiority over the methyl‑isoxazole analog justifies selecting the tert‑butyl derivative for MCF‑7‑based oncology research programs.
